molecular formula C13H21NO5 B1651255 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 1251022-87-3

2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B1651255
CAS No.: 1251022-87-3
M. Wt: 271.31
InChI Key: SRYYLHVDTOXDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic molecule featuring a spiro[3.5]nonane core, where one ring contains a nitrogen atom (2-aza) and the other an oxygen atom (6-oxa). The tert-butoxycarbonyl (Boc) group at position 2 acts as a protective moiety for the amine, while the carboxylic acid at position 7 enhances solubility and reactivity. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for designing protease inhibitors or prodrugs .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-13(7-14)5-4-9(10(15)16)18-8-13/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYYLHVDTOXDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137694
Record name 6-Oxa-2-azaspiro[3.5]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251022-87-3
Record name 6-Oxa-2-azaspiro[3.5]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251022-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-2-azaspiro[3.5]nonane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid is a spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H25N1O6C_{14}H_{25}N_{1}O_{6}, and it features a unique spirocyclic framework that contributes to its biological properties. The presence of both carboxylic acid and ester functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding capabilities, which can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.

Antitumor Activity

Recent studies have indicated that derivatives of azaspiro compounds exhibit significant antitumor effects. For instance, a related compound demonstrated dose-dependent antitumor activity in xenograft mouse models, particularly against solid tumors associated with KRAS mutations . This suggests that the compound may have potential applications in cancer therapy.

Anti-inflammatory Effects

Research has shown that spirocyclic compounds can modulate immune responses, potentially serving as anti-inflammatory agents. These compounds may influence chemokine receptor activity, which is crucial in inflammatory diseases and conditions like HIV/AIDS .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : This involves cyclization reactions that create the spiro structure.
  • Functionalization : The addition of the carboxylic acid and ester groups is crucial for enhancing biological activity.
  • Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityIdentified significant dose-dependent effects on tumor growth in KRAS G12C mutation models .
Study 2Anti-inflammatory EffectsDemonstrated modulation of chemokine receptors, suggesting therapeutic potential in inflammatory diseases .
Study 3Synthesis OptimizationImproved synthetic routes resulted in higher yields and purity for biological testing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Spiro[3.5]nonane Derivatives

The following table highlights key structural differences and similarities with related spirocyclic compounds:

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Properties/Applications References
Target Compound : 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid C₁₄H₂₁NO₅ (inferred) Boc (position 2), COOH (position 7), 6-oxa, 2-aza ~283.3 g/mol High solubility due to COOH; Boc protection enhances stability
2-{[(2-Methylpropan-2-yl)oxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid Likely C₁₄H₂₁NO₅ Boc (position 2), COOH (position 6), 5-oxa (vs. 6-oxa) ~283.3 g/mol Altered hydrogen bonding due to shifted oxygen; lower polarity
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid C₁₄H₂₁NO₅ Boc (position 6), COOH (position 7), 6-aza (vs. 2-aza) ~283.3 g/mol Potential for divergent reactivity in peptide coupling
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid C₁₄H₂₃NO₄ Boc (position 2), COOH (position 7), spiro[4.4] (vs. 3.5) 269.34 g/mol Larger ring system; increased conformational flexibility
Methyl 2-(2-chloro-5-((R)-2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate C₂₉H₃₇ClN₆O₅ Ester (vs. COOH), diaza (positions 2 and 7) ~601.1 g/mol Enhanced cell permeability due to ester; antiviral applications

Key Findings from Research

Positional Isomerism : Shifting the oxygen from 6-oxa to 5-oxa (as in ) reduces polarity and alters hydrogen-bonding capacity, impacting solubility and target binding .

Functional Group Effects :

  • Carboxylic Acid (COOH) : Enhances aqueous solubility and enables salt formation, critical for bioavailability.
  • Boc Protection : Improves stability during synthesis but requires deprotection for active amine release .

Ring Size Differences: Spiro[3.5]nonane derivatives (e.g., target compound) exhibit rigid, compact structures ideal for enzyme active-site binding.

Biological Relevance : Diazaspiro compounds (e.g., ) are frequently used in kinase inhibitors due to their ability to mimic peptide backbones .

Preparation Methods

Iodocyclization-Mediated Spirocyclization

Substrate Preparation :

  • Starting Material : 3-((Benzylamino)methyl)oxetan-3-ol (Compound 1) reacts with chloroacetyl chloride in dichloromethane (DCM) under triethylamine (TEA) catalysis to form a chloroacetamide intermediate (Compound 2).
  • Conditions : 0°C, 1 h, 92% yield.

Cyclization :

  • Compound 2 undergoes self-cyclization in tetrahydrofuran (THF) with sodium hydride (NaH) at 25°C for 16 h, forming the spiro[3.5]nonane core (Compound 3).
  • Alternative : Iodocyclization using NaHCO₃ and iodine (I₂) in acetonitrile (MeCN) at 0°C to room temperature (RT) induces spiro ring closure.

Boc Protection :

  • The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by 4-dimethylaminopyridine (DMAP), yielding the Boc-protected intermediate.

Carboxylic Acid Formation :

  • Hydrolysis of a nitrile or ester group (e.g., methyl ester) using lithium aluminum hydride (LiAlH₄) or NaOH in methanol/water provides the carboxylic acid.

Michael Addition and Reductive Amination

Core Assembly :

  • Step 1 : Horner-Wadsworth-Emmons reaction between a phosphonate ester and aldehyde generates an α,β-unsaturated ketone.
  • Step 2 : Michael addition of a secondary amine (e.g., benzylamine) in THF at RT forms the azetidine ring.

Reduction and Spirocyclization :

  • LiAlH₄ reduces the ketone to a secondary alcohol, followed by acid-catalyzed dehydration to form the spirocyclic ether.
  • Yield : 20% over six steps.

Photoredox-Mediated Dearomatization

Radical Initiation :

  • Aromatic carboxylic acids (e.g., 4-methoxybenzoic acid) are activated via photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue LED light, generating acyl radicals.

Spirocyclization :

  • The radical undergoes 6-exo-trig cyclization, forming the spiro[3.5]nonane framework.
  • Oxidation : TEMPO-mediated oxidation converts the intermediate alcohol to the carboxylic acid.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Conditions Impact on Yield
Temperature 0–25°C (cyclization); 45°C (hydrogenation) Prevents epimerization
Solvent THF (cyclization); MeCN (iodocyclization) Enhances solubility
Catalysts NaH (cyclization); DMAP (Boc protection) Accelerates kinetics

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves Boc-protected intermediates.
  • Recrystallization : Ethanol/water mixtures purify the final carboxylic acid (mp: 126–128°C).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Iodocyclization High regioselectivity Requires hazardous I₂ 46–83%
Michael Addition Scalable Low overall yield 20%
Photoredox Mild conditions Specialized equipment needed 50–70%

Q & A

Basic: What spectroscopic and chromatographic techniques are critical for confirming the spirocyclic structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify spirocyclic connectivity and stereochemistry. For example, the deshielded carbonyl carbon (C=O) in the oxazolidinone ring typically appears at 165–175 ppm in 13^{13}C NMR .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry by analyzing single-crystal structures, particularly for the spiro[3.5]nonane core .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, with emphasis on the 6-oxa-2-azaspiro moiety.
  • HPLC-PDA/ELSD: Assess purity (>98%) using reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Table 1: Key NMR Peaks for Structural Confirmation

Functional Group1^1H NMR (ppm)13^{13}C NMR (ppm)
Spirocyclic C-O4.2–4.5 (m)75–85
tert-Butyloxycarbonyl (Boc)1.4 (s)28 (CH3_3), 80 (Cquaternary)
Carboxylic Acid12.5 (broad)170–175

Advanced: How can computational methods optimize the synthetic route for enantioselective synthesis of this compound?

Answer:

  • Quantum Chemical Calculations (DFT): Screen transition states for key steps (e.g., spirocyclization) to predict enantiomeric excess (ee). Use software like Gaussian or ORCA to model steric effects from the Boc group .
  • Reaction Path Search Algorithms: Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for ring closure and avoid kinetic traps .
  • Experimental Validation: Correlate computational predictions with catalytic asymmetric synthesis using chiral Lewis acids (e.g., BINOL-derived catalysts) .

Methodological Workflow:

Pre-reaction modeling: Simulate intermediates and activation energies.

In silico screening: Test catalysts (e.g., Jacobsen’s thiourea) for stereochemical control.

Feedback loop: Refine computational models using experimental ee data from HPLC chiral columns .

Advanced: How to resolve contradictions between computational predictions and experimental yields in spirocyclization reactions?

Answer:

  • Data Triangulation:
    • Kinetic Analysis: Compare computed activation barriers (ΔG‡) with experimental Eyring plots from variable-temperature NMR .
    • Solvent Effects: Use COSMO-RS simulations to account for solvation discrepancies (e.g., THF vs. DMF) not modeled in gas-phase calculations .
  • Error Sources:
    • Neglected Non-Covalent Interactions: Include dispersion corrections (e.g., D3-BJ) in DFT to improve accuracy for van der Waals interactions .
    • Impurity Interference: Characterize byproducts via LC-MS and revise computational models to include competing pathways .

Case Study: A 20% yield discrepancy was resolved by identifying a hidden proton-shuttle mechanism in the spirocyclization step, validated via deuterium-labeling experiments .

Advanced: What methodologies assess the hydrolytic stability of the Boc-protected spirocyclic compound under physiological conditions?

Answer:

  • pH-Rate Profiling: Conduct accelerated stability studies (e.g., 25–37°C, pH 1–10) with UPLC monitoring. The Boc group is labile under acidic conditions (t1/2_{1/2} < 2 h at pH 2) .
  • Mechanistic Studies:
    • Isotope Effects: Use 18^{18}O-labeled water to confirm nucleophilic acyl substitution pathways.
    • Computational pKa Prediction: Estimate the carboxylic acid’s pKa (≈3.5) to model pH-dependent degradation .

Table 2: Hydrolytic Stability Data

ConditionDegradation Rate (k, h1^{-1})Major Degradant
pH 2.0, 37°C0.35Free carboxylic acid
pH 7.4, 37°C0.02None detected

Advanced: How to design a mechanistic study for the compound’s reactivity in bioorthogonal conjugation?

Answer:

  • Click Chemistry Screening: Test strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics using stopped-flow UV-Vis (λ = 300–400 nm) .
  • Competitive Binding Assays: Compare reactivity with alternative dienophiles (e.g., tetrazines) via LC-MS quantification .
  • Solvent Compatibility: Use microfluidic reactors to assess reaction efficiency in aqueous vs. organic solvents (e.g., DMSO tolerance <5% v/v) .

Key Parameters:

  • Rate constants (k2_2) > 1 M1^{-1}s1^{-1} for practical applications.
  • Selectivity: <5% cross-reactivity with biological thiols (validated via Ellman’s assay) .

Advanced: What strategies mitigate epimerization during the synthesis of the spirocyclic core?

Answer:

  • Low-Temperature Protocols: Perform key steps (e.g., carboxyl activation) at –40°C to minimize racemization .
  • Protecting Group Engineering: Replace Boc with Fmoc for steric shielding of the stereocenter during coupling reactions .
  • Inline Monitoring: Use ReactIR to detect epimerization in real-time via carbonyl peak shifts (Δν ≈ 10 cm1^{-1}) .

Validation: Chiral HPLC (Daicel CHIRALPAK IA column) confirms >99% ee when using Fmoc protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.